Levomilnacipran hydrochloride Levomilnacipran hydrochloride The (1S,2R)-isomer of milnacipran that is used for the treatment of MAJOR DEPRESSIVE DISORDER.
See also: Levomilnacipran (has active moiety).
Brand Name: Vulcanchem
CAS No.: 175131-60-9
VCID: VC0003528
InChI: InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1
SMILES: CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

Levomilnacipran hydrochloride

CAS No.: 175131-60-9

Cat. No.: VC0003528

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

Levomilnacipran hydrochloride - 175131-60-9

CAS No. 175131-60-9
Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1
Standard InChI Key XNCDYJFPRPDERF-NQQJLSKUSA-N
Isomeric SMILES CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl
SMILES CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Canonical SMILES CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Pharmacological Profile of Levomilnacipran Hydrochloride

Mechanism of Action and Neurochemical Specificity

Levomilnacipran hydrochloride ((1R,2S)-milnacipran) is the pharmacologically active enantiomer of racemic milnacipran, exhibiting a 15-fold greater selectivity for norepinephrine over serotonin reuptake inhibition compared to its counterpart . In vitro binding assays reveal high affinity for human serotonin (5-HT) and norepinephrine (NE) transporters, with inhibition constants (Ki) of 11.2 nM and 92.2 nM, respectively . This contrasts sharply with other SNRIs:

  • Venlafaxine: 5-HT:NE ratio = 30:1

  • Duloxetine: 5-HT:NE ratio = 10:1

  • Levomilnacipran: 5-HT:NE ratio = 1:2

Extended Pharmacodynamic Properties

Emerging research identifies levomilnacipran as a beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) inhibitor (IC50 = 2.8 μM), positioning it as a candidate for Alzheimer’s disease modification . This dual mechanism—combining antidepressant and anti-amyloid activity—remains unique among SNRIs and warrants further clinical exploration.

Clinical Efficacy in Major Depressive Disorder

Phase III Trial Outcomes

A pivotal double-blind, placebo-controlled study (NCT01034462) evaluated levomilnacipran ER (40–120 mg/day) in 429 MDD patients :

ParameterLevomilnacipran ERPlaceboTreatment Effect (95% CI)P-value
MADRS Total Score Δ-15.7-12.6-3.10 (-5.26, -0.94)0.0051
SDS Total Score Δ-8.8-6.2-2.63 (-4.19, -1.07)<0.001
Response Rate (%)41.529.1OR=1.76 (1.12–2.76)0.0107

Improvements in Sheehan Disability Scale (SDS) subdomains were particularly notable:

  • Work Function: 34% improvement vs. 22% placebo (P<0.01)

  • Social Function: 29% improvement vs. 18% placebo (P<0.05)

Dose-Response Relationships

Fixed-dose analyses reveal linear efficacy gains with increasing dosages :

Daily Dose (mg)MADRS Δ vs. PlaceboSDS Δ vs. PlaceboDiscontinuation Rate
40-3.23-1.898.2%
80-3.99-2.5111.7%
120-4.86-2.5714.1%

Exposure-response modeling demonstrates a direct correlation between steady-state AUC (4000–8000 ng·h/mL) and clinical improvement (r=0.74, P<0.001) .

Pharmacokinetics and Metabolic Considerations

Metabolism and Elimination

Hepatic CYP3A4 mediates primary metabolism via N-desethylation and p-hydroxylation, producing inactive metabolites . Renal excretion accounts for 58% of elimination, necessitating dose adjustments:

Renal Function (CrCl)Maximum Daily Dose
≥60 mL/min120 mg
30–59 mL/min80 mg
15–29 mL/min40 mg

Concomitant CYP3A4 inhibitors (e.g., ketoconazole) increase AUC by 38%, warranting monitoring .

Adverse EventLevomilnacipran (%)Placebo (%)NNH (95% CI)
Nausea24.16.310 (8–12)
Hyperhidrosis14.72.115 (12–19)
Tachycardia8.91.425 (20–37)
Erectile Dysfunction12.4 (males)1.821 (17–29)

Cardiovascular monitoring is advised due to dose-dependent increases in heart rate (mean Δ=7.2 bpm at 120 mg) .

Emerging Therapeutic Applications

Fatigue Symptom Management

Post-hoc analyses suggest unique benefits for MDD-associated fatigue :

  • Multidimensional Fatigue Inventory: 28% improvement vs. 15% placebo (P=0.03)

  • Work Productivity Activity Index: 22% reduction in presenteeism (P=0.02)

The noradrenergic predominance may enhance psychomotor activation, distinguishing it from SSRIs .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator